4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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Overview
Description
cis-4-Azido-N-Fmoc-D-proline: is a compound used extensively in the field of click chemistry. It is a derivative of proline, a naturally occurring amino acid, and contains an azide group, which makes it highly reactive and useful for various chemical reactions . The compound is often used in the synthesis of branched, side-chain modified, and cyclic peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various synthetic routes, including the use of azidation reagents such as sodium azide .
Industrial Production Methods: Industrial production methods for cis-4-Azido-N-Fmoc-D-proline are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-4-Azido-N-Fmoc-D-proline undergoes several types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like thiols or phosphines.
Common Reagents and Conditions:
Reduction: Thiols or phosphines are commonly used as reducing agents.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes.
Major Products:
Reduction: The major product is the corresponding amine.
Click Chemistry: The major product is a triazole derivative.
Scientific Research Applications
cis-4-Azido-N-Fmoc-D-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its reactivity due to the azide group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparison with Similar Compounds
cis-Fmoc-Pro(4-N3)-OH: Another azide-containing proline derivative used in similar applications.
N-Boc-cis-4-azido-L-proline: A similar compound with a different protecting group (Boc) instead of Fmoc.
Uniqueness: cis-4-Azido-N-Fmoc-D-proline is unique due to its specific configuration and the presence of both the Fmoc protecting group and the azide functional group. This combination makes it particularly useful in the synthesis of complex peptides and in click chemistry applications .
Properties
IUPAC Name |
4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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